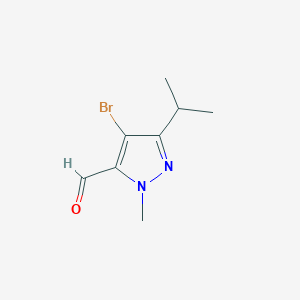

4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

Description

4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative featuring a bromine atom at position 4, an isopropyl group at position 3, a methyl group at position 1, and a carbaldehyde functional group at position 4. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to enhance biological activity or physicochemical properties. Pyrazole derivatives are widely studied for their applications in drug discovery, agrochemicals, and coordination chemistry .

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

4-bromo-2-methyl-5-propan-2-ylpyrazole-3-carbaldehyde |

InChI |

InChI=1S/C8H11BrN2O/c1-5(2)8-7(9)6(4-12)11(3)10-8/h4-5H,1-3H3 |

InChI Key |

FYFGIWURFPAEFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C(=C1Br)C=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives

For example, reacting isopropyl/methyl-substituted hydrazines with maleic anhydride derivatives:

-

Example : Maleic diester reacts with 3-chloro-5-R1-2-hydrazinopyridine in alkaline conditions to form a 4,5-dihydro-1H-pyrazole intermediate.

-

Conditions :

Bromination at Position 4

Bromination is achieved via nucleophilic substitution or electrophilic aromatic substitution (EAS), depending on precursor functional groups.

Nucleophilic Substitution

If a hydroxyl group is present at position 4, phosphorus oxybromide (POBr₃) is used:

Electrophilic Bromination

For direct bromination, N-bromosuccinimide (NBS) or bromine (Br₂) can be used under radical or Lewis acid-catalyzed conditions. However, regioselectivity remains a challenge.

Introduction of the Carbaldehyde Group

The carbaldehyde group at position 5 is introduced via oxidation, reduction, or formylation.

Oxidation of Alcohol

If a hydroxymethyl group is present at position 5:

-

Reagents : CrO₃, PCC, or Swern oxidation.

-

Example :

-

5-Hydroxymethylpyrazole → 5-carbaldehyde.

-

Conditions :

-

Reduction of Acid Chloride

Carboxylic acids are converted to aldehydes via Rosenmund reduction:

-

Example :

Key Synthetic Routes

Route A: Bromination → Aldehyde Formation

Route B: Aldehyde Formation → Bromination

-

Step 1 : Form 3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde from acid chloride.

-

Step 2 : Brominate position 4 under EAS conditions.

Critical Reaction Data

Table 1: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Pyrazole Formation | Maleic diester + hydrazine, 80–90°C | ~85–88% | |

| Bromination (POBr₃) | POBr₃, acetonitrile, 80–90°C | ~85% | |

| Rosenmund Reduction | Pd/BaSO₄, H₂, diethyl ether | ~60% |

Challenges and Optimization

-

Regioselectivity : Bromination at position 4 requires directing groups or specific catalysts.

-

Functional Group Stability : Aldehyde groups are sensitive to oxidation and may require protective groups during bromination.

-

Purity : Recrystallization (e.g., ethanol/water) is critical to achieve >95% purity.

Applications and Derivatives

This compound serves as a precursor for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Derivatives include amides and ethers, synthesized via coupling reactions .

Chemical Reactions Analysis

1H-pyrazole-5-carboxaldehyde, 4-bromo-1-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-pyrazole-5-carboxaldehyde, 4-bromo-1-methyl-3-(1-methylethyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrazole-5-carboxaldehyde, 4-bromo-1-methyl-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit oxidative phosphorylation and ATP exchange reactions, affecting cellular energy metabolism . The compound’s bromine and aldehyde groups play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes structurally related pyrazole derivatives, highlighting key differences in substituents and functional groups:

*Estimated based on analogous structures.

Physicochemical Properties

- Polarity and Solubility: The carbaldehyde group in the target compound increases polarity compared to esters (e.g., ethyl carboxylate ) or phenyl-substituted analogues (e.g., 3-Bromo-1-methyl-5-phenyl-1H-pyrazole ). This enhances solubility in polar solvents like DMSO or methanol.

Biological Activity

4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde (C₈H₁₁BrN₂O) is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 4-position with a bromine atom, at the 3-position with an isopropyl group, and at the 5-position with a carbaldehyde functional group. Its molecular weight is approximately 231.09 g/mol, with a density of around 1.5 g/cm³ and a boiling point of about 300.2 °C.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies conducted on pyrazole derivatives, including this compound, demonstrated effective inhibition zones against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values for active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

- Biofilm Formation : The compound showed significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm mass .

The mechanisms through which this compound exerts its biological effects include:

- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase with IC₅₀ values ranging from 12.27 to 31.64 μM .

- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR, with IC₅₀ values between 0.52 and 2.67 μM, crucial for bacterial folate synthesis .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:

- Antimicrobial Evaluation :

- Synergistic Effects :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | C₇H₉BrN₂ | Contains a cyclopropyl group instead of isopropyl |

| 4-Bromo-1-methyl-1H-pyrazole | C₅H₇BrN₂ | Lacks aldehyde functionality; simpler structure |

| 4-Bromo-3-nitro-1H-pyrazole | C₇H₈BrN₄O₂ | Contains a nitro group; different electronic properties |

This table illustrates how variations in substituents can influence chemical behavior and biological activity.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde?

The compound can be synthesized via Vilsmeier-Haack formylation , a method widely used for introducing aldehyde groups to pyrazole rings. This involves reacting a substituted pyrazole precursor (e.g., 3-isopropyl-1-methyl-1H-pyrazol-5(4H)-one) with a formylating agent like POCl₃ in DMF under controlled conditions . For bromination at the 4-position, electrophilic substitution using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) is recommended, with careful monitoring of reaction temperature to avoid over-bromination .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Use multimodal characterization :

- HPLC/GC-MS to assess purity (>98% by area normalization).

- ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at δ ~9.8 ppm, isopropyl methyl splits as a septet).

- FT-IR for functional group validation (C=O stretch at ~1680–1700 cm⁻¹, C-Br at ~550–600 cm⁻¹) .

- Elemental analysis (C, H, N) to verify stoichiometry .

Advanced Research Questions

Q. What strategies optimize regioselectivity during functionalization of the pyrazole core?

Regioselectivity is influenced by electronic and steric factors. The 4-bromo substituent directs electrophiles to the less hindered 5-position, while the aldehyde group at C5 can activate adjacent positions for nucleophilic attacks. Computational tools (DFT calculations) predict charge distribution, guiding the design of coupling reactions (e.g., Suzuki-Miyaura at C4) . For instance, steric hindrance from the isopropyl group at C3 limits reactivity at C2, favoring modifications at C4 or C5 .

Q. How do substituents influence the compound’s crystal packing and supramolecular interactions?

Single-crystal X-ray diffraction reveals that the isopropyl group induces steric bulk, reducing π-π stacking interactions. Instead, weak hydrogen bonds (C-H⋯O, C-H⋯Br) and halogen bonding (Br⋯N) dominate the lattice structure, as seen in related bromopyrazole carbaldehydes . These interactions affect solubility and melting behavior, critical for co-crystal design in pharmaceutical applications .

Q. What are the challenges in reconciling spectral data discrepancies between synthetic batches?

Discrepancies in NMR splitting patterns (e.g., aldehyde proton shifts) often arise from solvent polarity or trace impurities. For example, DMSO-d₆ may cause aldehyde proton downfield shifts (~0.3 ppm) compared to CDCl₃. Use standardized solvents and spiking experiments with authentic samples to resolve ambiguities . Contradictory IR absorption bands (e.g., C=O stretches) may indicate keto-enol tautomerism; variable-temperature NMR can confirm dynamic equilibria .

Q. How can this compound serve as a precursor for bioactive molecules?

The aldehyde group enables Schiff base formation with amines, producing imine-linked pharmacophores. For example, condensation with hydrazines yields pyrazolo[1,5-a]pyrimidine derivatives, which exhibit antitumor activity in vitro (IC₅₀ values <10 μM in HeLa cells) . The bromine atom allows cross-coupling reactions (e.g., Sonogashira) to introduce aryl/alkynyl groups, enhancing binding to biological targets like kinase enzymes .

Methodological Considerations

Q. What protocols mitigate decomposition during long-term storage?

Store under argon at –20°C in amber vials to prevent oxidation of the aldehyde group. Periodic TLC monitoring (hexane:EtOAc, 3:1) detects degradation products (e.g., carboxylic acid from over-oxidation). Lyophilization from anhydrous THF improves stability compared to solvent evaporation .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). DFT calculations (B3LYP/6-311G**) optimize substituent electronic profiles; for instance, electron-withdrawing groups at C4 increase electrophilicity at C5, enhancing reactivity in nucleophilic substitutions .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 72–79°C vs. 192–193°C)?

Variations arise from polymorphism or impurities. The lower range (72–79°C) corresponds to the 4-bromo-3-methylpyrazole precursor , while higher values (192–193°C) reflect purified carbaldehyde derivatives with strong intermolecular hydrogen bonding . Consistently report recrystallization solvents (e.g., EtOH vs. CH₂Cl₂/hexane) to aid reproducibility.

Synthetic Pathway Optimization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.